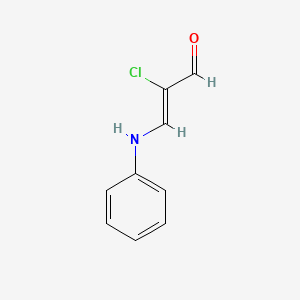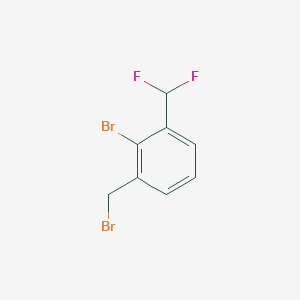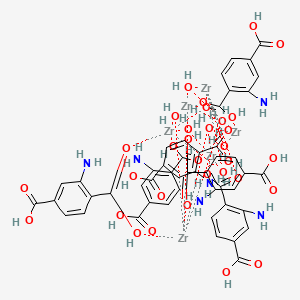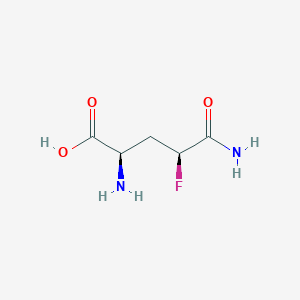
(4S)-4-Fluoro-D-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Fluoro-D-glutamine is a fluorinated derivative of the amino acid D-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Fluoro-D-glutamine typically involves the fluorination of D-glutamine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of biocatalysts for the selective fluorination of D-glutamine is also being explored to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Fluoro-D-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, nucleophilic substitution can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids.
Reduction: Formation of fluorinated amines.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
(4S)-4-Fluoro-D-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a diagnostic agent in positron emission tomography (PET) imaging due to its ability to mimic natural amino acids.
Industry: Used in the development of novel materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (4S)-4-Fluoro-D-glutamine involves its interaction with various enzymes and receptors in biological systems. The fluorine atom in the compound can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and specificity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-L-glutamine
- 5-Fluoro-D-glutamine
- 4-Fluoro-D-asparagine
Uniqueness
(4S)-4-Fluoro-D-glutamine is unique due to its specific stereochemistry and the presence of a fluorine atom at the 4-position. This configuration can result in different biological activities and chemical reactivities compared to its analogs. For example, the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicine and research.
Properties
Molecular Formula |
C5H9FN2O3 |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
(2R,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1 |
InChI Key |
PGEYFCBAWGQSGT-STHAYSLISA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)[C@@H](C(=O)N)F |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
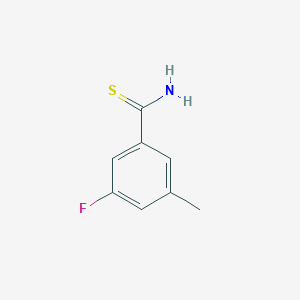
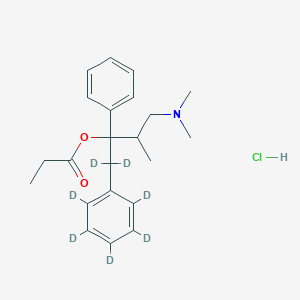
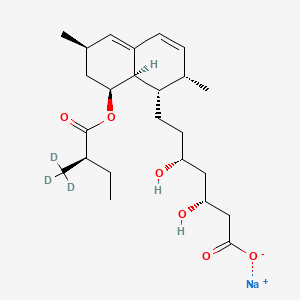
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
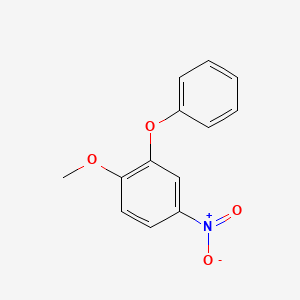
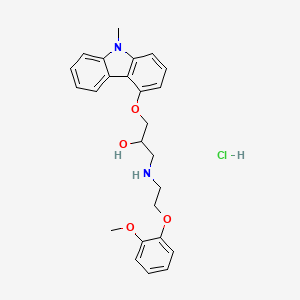
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
